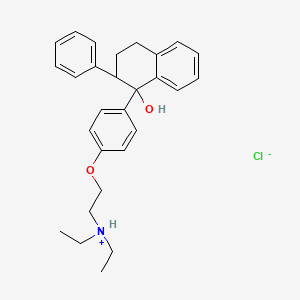
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring and a diphenyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride typically involves multiple steps. One common method includes the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with 2-butoxy-2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted acetates with various nucleophiles.
科学研究应用
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2-Butoxy-2,2-diphenylacetic acid: A related compound with similar structural features but different functional groups.
Uniqueness
(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-3-yl)2-butoxy-2,2-diphenyl acetate hydrochloride is unique due to its combination of a pyridine ring and a diphenyl acetate moiety. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
属性
CAS 编号 |
2909-86-6 |
|---|---|
分子式 |
C24H32ClNO3 |
分子量 |
418.0 g/mol |
IUPAC 名称 |
(1-methylpiperidin-3-yl) 2-butoxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-3-4-18-27-24(20-12-7-5-8-13-20,21-14-9-6-10-15-21)23(26)28-22-16-11-17-25(2)19-22;/h5-10,12-15,22H,3-4,11,16-19H2,1-2H3;1H |
InChI 键 |
UBJUUHXJJBMWDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCCN(C3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


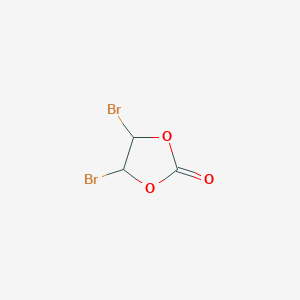


![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
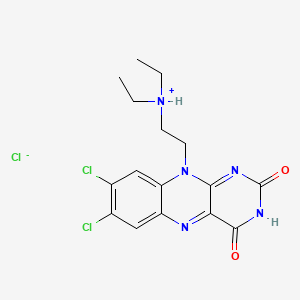
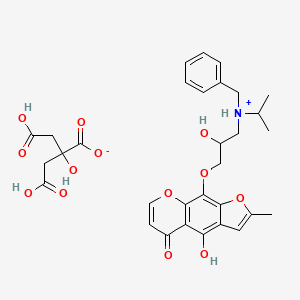
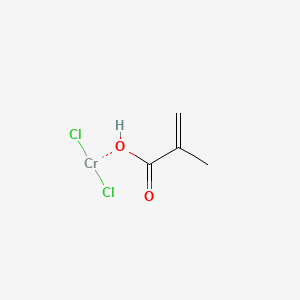
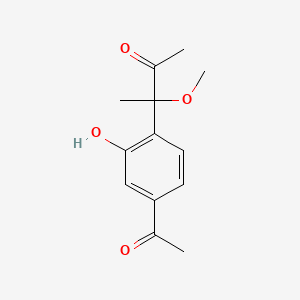
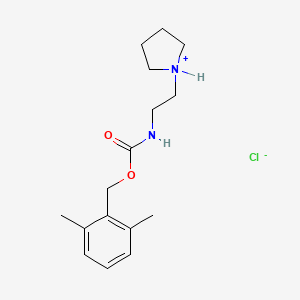


![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)

